- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt, Bioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452
Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)
929617-35-6 structure
Product Name:5-bromo-1H-pyrazolo[3,4-c]pyridine
CAS番号:929617-35-6
MF:C6H4BrN3
メガワット:198.020059585571
MDL:MFCD11518975
CID:796706
PubChem ID:45789778
Update Time:2024-10-26
5-bromo-1H-pyrazolo[3,4-c]pyridine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-1H-pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[3,4-c]pyridine,5-bromo-
- 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)
- 929617-35-6
- SCHEMBL1601314
- BCP27935
- CS-0006627
- SCHEMBL17847959
- PS-5621
- STL557150
- 5-Bromo-2H-pyrazolo[3,4-c]pyridine
- DTXSID90672013
- EN300-210187
- PB20598
- 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR
- BBL103340
- DB-079445
- 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-
- AU-004/43501641
- MFCD11518975
- AVTKMQORQDZRPF-UHFFFAOYSA-N
- AKOS005266423
- AC-29619
- 5-Bromo-1H-pyrazolo[3,4-c]-pyridine
- SY038403
-
- MDL: MFCD11518975
- インチ: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
- InChIKey: AVTKMQORQDZRPF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C2C(NN=C2)=CN=1
計算された属性
- せいみつぶんしりょう: 196.95900
- どういたいしつりょう: 196.959
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6A^2
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.894
- ふってん: 384°C at 760 mmHg
- フラッシュポイント: 186°C
- 屈折率: 1.745
- PSA: 41.57000
- LogP: 1.72040
5-bromo-1H-pyrazolo[3,4-c]pyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
5-bromo-1H-pyrazolo[3,4-c]pyridine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B12165-5g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95% | 5g |
32224.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B12165-1g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95% | 1g |
7622.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-100mg |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 100mg |
59CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-250mg |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 250mg |
153CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-5g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 5g |
1281.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-1g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 1g |
305.0CNY | 2021-08-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-1g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 1g |
364.66CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-5g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 5g |
1102.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-25g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 25g |
4028.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-100g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 100g |
13483.87CNY | 2021-05-08 |
5-bromo-1H-pyrazolo[3,4-c]pyridine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 15 min, rt; 3 d, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 15 min; 2 d, rt
リファレンス
- Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer, United States, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
リファレンス
- 3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 2 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
リファレンス
- Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate , O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux
リファレンス
- An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds, China, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 3 d, rt
リファレンス
- N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof, Korea, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C → rt
リファレンス
- Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 13 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux
リファレンス
- Process for preparing indazole derivatives by activation of hydroxylamine, China, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate , 18-Crown-6 Solvents: Toluene ; 20 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
リファレンス
- Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint, Journal of Medicinal Chemistry, 2020, 63(11), 6066-6089
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt
リファレンス
- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux
1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux
1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
リファレンス
- Preparation of the compounds and its application in treating hepatitis B, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
リファレンス
- 3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
リファレンス
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
リファレンス
- 3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Acetic acid ; overnight, rt
リファレンス
- Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists, Japan, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt
リファレンス
- Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists, World Intellectual Property Organization, , ,
5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials
- Methoxyamine hydrochloride
- 2-bromo-4-methyl-5-nitro-pyridine
- 2-bromo-5-fluoropyridine-4-carbaldehyde
- 6-Bromo-4-methylpyridin-3-amine
- Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-
5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products
5-bromo-1H-pyrazolo[3,4-c]pyridine サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
注文番号:A844406
在庫ステータス:in Stock
はかる:25g/100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:02
価格 ($):163.0/612.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
注文番号:sfd15893
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally
Email:sales2@senfeida.com
5-bromo-1H-pyrazolo[3,4-c]pyridine 関連文献
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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